![molecular formula C8H4N2 B1227560 1,4-Diisocyanobenzene CAS No. 935-16-0](/img/structure/B1227560.png)
1,4-Diisocyanobenzene
Overview
Description
1,4-Diisocyanobenzene is an organic compound with the molecular formula C8H4N2 . It is also known by other names such as 1,4-Phenylene diisocyanide and 4-Isocyanophenylisocyanide .
Synthesis Analysis
One-dimensional supramolecular structures formed by adsorbing low coverages of 1,4-diisocyanobenzene on Au (111) at room temperature are obtained and imaged by scanning tunneling microscopy (STM) under ultrahigh vacuum (UHV) conditions . Another study reports the reversible mechanochromic luminescence of [ (C 6 F 5 Au) 2 (μ-1,4-diisocyanobenzene)]. Grinding of the complex induced a photoluminescent color change, which was restored by exposure to a solvent .Molecular Structure Analysis
The molecular structure of 1,4-Diisocyanobenzene consists of 8 carbon atoms, 4 hydrogen atoms, and 2 nitrogen atoms . The exact mass of the molecule is 128.037448136 g/mol .Chemical Reactions Analysis
Self-assembled monolayers of 1,4-diisocyanobenzene on gold were used to bind ruthenium phthalocyanines to the surface by axial ligation of the macrocycle with isocyanide groups pointing out from the SAM .Physical And Chemical Properties Analysis
1,4-Diisocyanobenzene has a molecular weight of 128.13 g/mol . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area of the molecule is 8.7 Ų .Scientific Research Applications
1. Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups 1,4-Diisocyanobenzene has been used in studies involving halogen bonding with isomeric isocyanide/nitrile groups . The diisocyanide and dinitrile cocrystals are isostructural, providing a basis for accurate comparison of the two types of noncovalent linkages of C≡N/N≡C groups in the composition of structurally similar entities and in one crystal environment . Diisocyanides are more nucleophilic than the dinitrile and they exhibit stronger binding .
One-Dimensional Supramolecular Surface Structures
1,4-Diisocyanobenzene has been used to create one-dimensional supramolecular structures on Au(111) surfaces . These structures are formed by adsorbing low coverages of 1,4-diisocyanobenzene on Au(111) at room temperature . They originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces along the 〈1 0〉 directions .
Potential Use in Nanoelectronics
The one-dimensional supramolecular structures formed by 1,4-diisocyanobenzene on Au(111) surfaces have potential for use as conductors in nanoelectronic applications . Their long 1-D chains and high thermal stability offer the potential to use them as conductors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,4-Diisocyanobenzene, also known as 1,4-Phenylene diisocyanide , is a compound that primarily targets gold surfaces . It forms one-dimensional supramolecular structures on gold (Au) surfaces .
Mode of Action
The compound interacts with its target by adsorbing onto the Au (111) surfaces at room temperature . The structures it forms originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces . These structures are proposed to consist of alternating units of 1,4-diisocyanobenzene molecules and gold atoms .
Biochemical Pathways
It’s known that the compound forms one-dimensional supramolecular structures on gold surfaces . These structures could potentially influence the electronic properties of the surface, thereby affecting any biochemical pathways that rely on these properties.
Result of Action
The molecular and cellular effects of 1,4-Diisocyanobenzene’s action are primarily observed in its interaction with gold surfaces . The compound forms one-dimensional supramolecular structures that are stable and have potential use as conductors in nanoelectronic applications .
Action Environment
The action of 1,4-Diisocyanobenzene is influenced by environmental factors such as temperature and surface conditions . For instance, the compound forms supramolecular structures on gold surfaces at room temperature . Surface defects and step edges on the gold surface also influence the formation of these structures .
properties
IUPAC Name |
1,4-diisocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACFSRTSHAQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377957 | |
Record name | 1,4-diisocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diisocyanobenzene | |
CAS RN |
935-16-0 | |
Record name | 1,4-Diisocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-diisocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenylene diisocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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